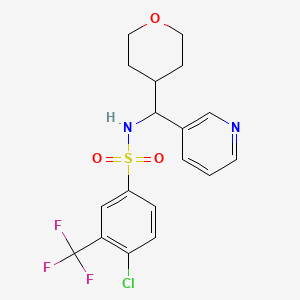

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

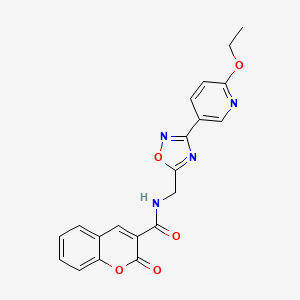

The compound "N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide" is a complex molecule that appears to be related to a class of compounds known for their potential pharmacological activities. The structure suggests the presence of multiple heterocyclic moieties, such as pyrazole, triazole, and thiophene, which are often seen in compounds with antimicrobial and antipsychotic properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride to form an intermediate, which is then reacted with various aromatic aldehydes to afford acrylamide derivatives. These derivatives are cyclized with hydrazine hydrate to yield substituted phenyl pyrazolyl triazoles . Another synthesis pathway for similar compounds includes the reaction of prop-2-en-1-ones with hydrazine hydrate under reflux conditions to produce phenol derivatives incorporated by the triazole moiety . These methods indicate that the synthesis of the compound would likely involve multi-step reactions, including cyclization and substitution reactions, to introduce the various functional groups and heterocycles present in the molecule.

Molecular Structure Analysis

The molecular structure of the compound includes several heterocyclic rings, such as the 1H-pyrazole and 1,2,4-triazole, which are known to contribute to the biological activity of such molecules. The presence of a 4-fluorophenyl group could suggest an influence on the electronic distribution within the molecule, potentially affecting its pharmacological profile . The thiophene moiety is another common feature in drug molecules, often contributing to the compound's binding affinity to biological targets.

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions typical of its functional groups. The acrylamide moiety could participate in Michael addition reactions, while the amine group in the triazole ring could be involved in nucleophilic substitution reactions. The presence of the thioether linkage suggests potential for oxidation reactions to sulfoxides or sulfones, which could alter the compound's biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the molecule's heterocyclic content and functional groups would contribute to its solubility, stability, and reactivity. The presence of multiple aromatic systems could result in significant hydrophobic character, influencing the compound's solubility in organic solvents versus water. The molecular weight and structural complexity suggest a relatively high boiling point and melting point for the compound. The compound's chemical reactivity would be influenced by the presence of the acrylamide and thioether groups, as well as the potential for tautomerism in the triazole and pyrazole rings .

Scientific Research Applications

Anti-Inflammatory Activity

Compounds with structures related to the query have been synthesized and evaluated for their anti-inflammatory activity. For example, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory properties in their study, suggesting potential therapeutic applications of related compounds in treating inflammation-related conditions Sunder & Maleraju, 2013.

Anticancer Activity

Research into similar compounds has also shown promise in anticancer applications. Hammam et al. (2005) investigated novel fluoro-substituted benzo[b]pyran compounds for their anti-lung cancer activity, providing a foundation for the exploration of related compounds in oncology Hammam et al., 2005.

Antimicrobial Activity

Studies have also focused on the antimicrobial potential of compounds with pyrazole and triazole structures. Nayak and Poojary (2020) synthesized and evaluated the antibacterial activity of thiadiazines and triazole-thiones bearing pyrazole moieties, underscoring the broad-spectrum antimicrobial potential of such compounds Nayak & Poojary, 2020.

Antioxidant Activity

The antioxidant capacity of related compounds has also been a subject of study, with Sunil et al. (2010) investigating the in vitro antioxidant property of triazolo-thiadiazoles, indicating the potential use of similar compounds in combating oxidative stress Sunil et al., 2010.

properties

IUPAC Name |

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31FN6O3S2/c35-26-15-13-25(14-16-26)29-20-28(30-12-7-19-45-30)39-41(29)33(43)23-46-34-38-37-31(40(34)18-17-24-8-3-1-4-9-24)21-36-32(42)22-44-27-10-5-2-6-11-27/h1-16,19,29H,17-18,20-23H2,(H,36,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJWGIXMJTUDHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31FN6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-(pyrazin-2-yl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2513974.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2513975.png)

![2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2513976.png)

![N-[2-Methyl-3-(5-methylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2513980.png)

![methyl 3-{[(2Z)-7-hydroxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2513983.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513984.png)

![4-[[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]methyl]morpholine](/img/structure/B2513985.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2513987.png)

![(2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2513988.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2513990.png)